

# Application Notes and Protocols: Aloisine RP106 for Inhibiting Tau Phosphorylation

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## Compound of Interest

Compound Name: Aloisine RP106

Cat. No.: B1680015

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## Introduction

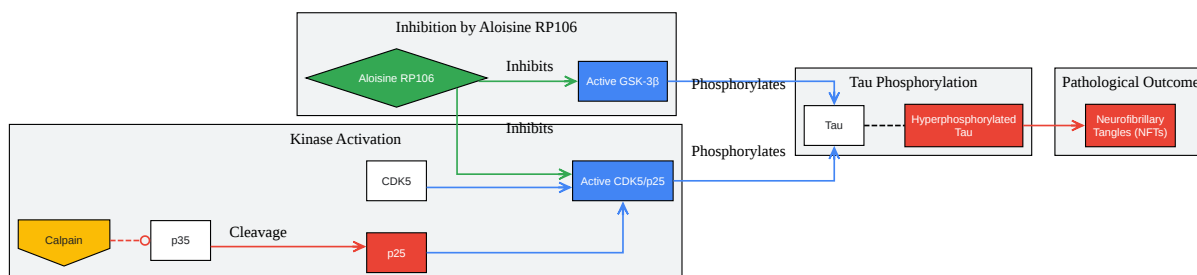
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately neuronal dysfunction and death. Key kinases implicated in this pathological process are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ). **Aloisine RP106** (also known as Aloisine A) has been identified as a potent, ATP-competitive inhibitor of these kinases, presenting a promising tool for research into the mechanisms of tauopathies and as a potential therapeutic lead compound.

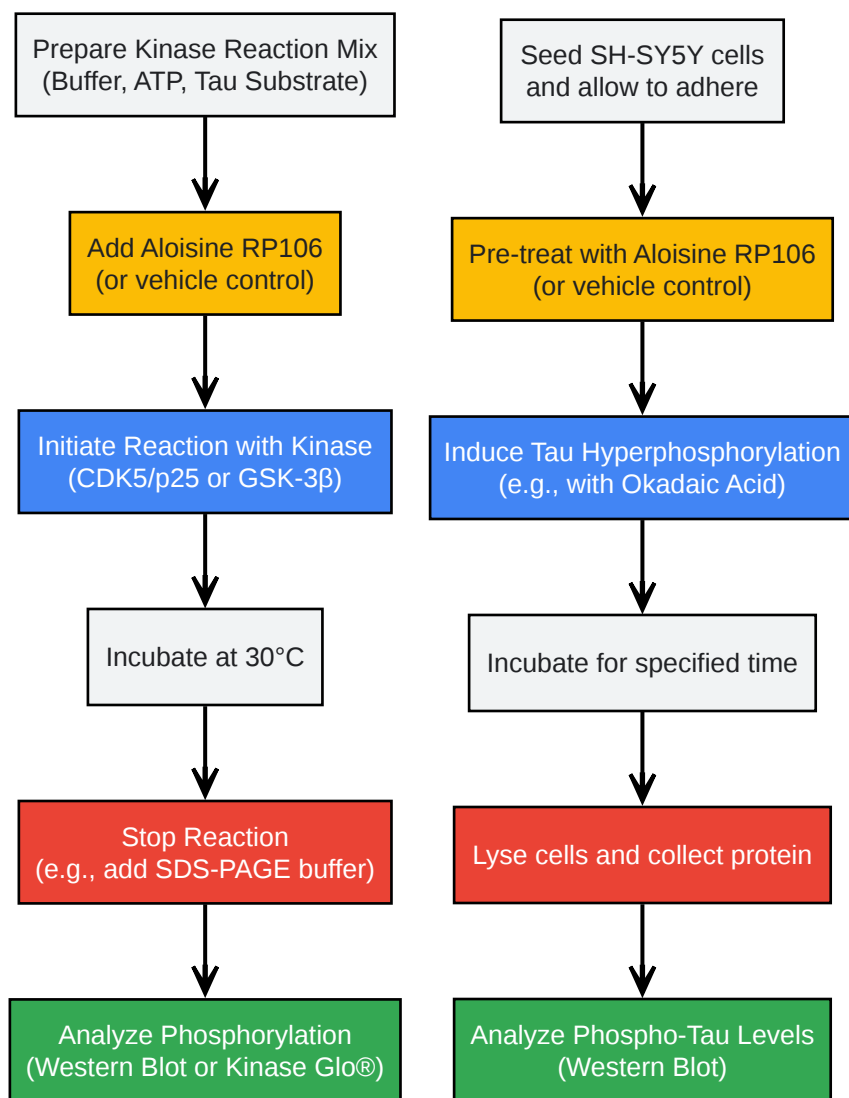
These application notes provide a comprehensive overview of **Aloisine RP106** and detailed protocols for its use in inhibiting tau phosphorylation in both in vitro and cell-based assays.

## Aloisine RP106: Mechanism of Action and Kinase Selectivity

**Aloisine RP106** is a member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines. It functions as a competitive inhibitor of ATP binding to the catalytic subunit of specific kinases. Its primary targets relevant to tau pathology are CDK5 and GSK-3 $\beta$ .

## Signaling Pathway of Tau Phosphorylation by CDK5 and GSK-3 $\beta$





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